molecular formula C16H14N2O2S2 B2717317 (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 941871-55-2

(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2717317
CAS No.: 941871-55-2
M. Wt: 330.42
InChI Key: FFJFHNIAQCXFPM-MSUUIHNZSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O3S and it has a molecular weight of 314.36.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a related compound, benzo[d]thiazole-2(3H)-thiones, has been synthesized through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Novel Heterocyclic Compounds

    Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds have been explored for their anti-inflammatory and analgesic properties, highlighting the potential medicinal applications of complex heterocyclic structures (Abu‐Hashem et al., 2020).

  • Anti-inflammatory Agents

    The inhibition of cell adhesion molecule expression, such as E-selectin, ICAM-1, and VCAM-1, by benzo[b]thiophene-2-carboxamides indicates their potential as anti-inflammatory agents. This research underlines the importance of such compounds in developing treatments for inflammatory diseases (Boschelli et al., 1995).

  • Catalytic Decomposition and Synthetic Applications

    Studies on the catalytic decomposition of dibenzylselenonium ylides with thioamides offer insights into synthetic methodologies that could be applicable for creating structurally similar compounds to the one . These findings contribute to the broader understanding of reaction mechanisms and synthesis strategies in organic chemistry (Tamagaki & Hatanaka, 1976).

  • Antifungal Compound Synthesis

    The stereoselective synthesis of antifungal agents, such as (Z)-3-(4-methoxybenzylidene)thiochroman-4-one, from Morita-Baylis-Hillman acetates showcases the potential of utilizing advanced synthetic techniques for developing new pharmaceuticals. This research can inspire the synthesis and application of related compounds in antifungal drug development (Das et al., 2007).

  • Photodynamic Therapy Applications

    The synthesis of zinc phthalocyanines with high singlet oxygen quantum yields substituted with new Schiff base derivative groups suggests applications in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of such compounds are crucial for their efficacy as photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-3-8-18-12-7-6-11(20-2)10-14(12)22-16(18)17-15(19)13-5-4-9-21-13/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJFHNIAQCXFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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